5,6-Dichloro-2-methyl-1H-1,3-benzodiazole-4,7-diamine
CAS No.:
Cat. No.: VC18117317
Molecular Formula: C8H8Cl2N4
Molecular Weight: 231.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8Cl2N4 |
|---|---|
| Molecular Weight | 231.08 g/mol |
| IUPAC Name | 5,6-dichloro-2-methyl-1H-benzimidazole-4,7-diamine |
| Standard InChI | InChI=1S/C8H8Cl2N4/c1-2-13-7-5(11)3(9)4(10)6(12)8(7)14-2/h11-12H2,1H3,(H,13,14) |
| Standard InChI Key | IOUURILQCZFEHN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C(=C(C(=C2N1)N)Cl)Cl)N |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
The compound’s IUPAC name, 5,6-dichloro-2-methyl-1H-benzimidazole-4,7-diamine, reflects its benzimidazole core with substituents at specific positions (Figure 1) . The molecular formula is C8H8Cl2N4, yielding a molecular weight of 231.08 g/mol . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 412964-42-2 | |
| SMILES | CC1=NC2=C(C(=C(C(=C2N1)N)Cl)Cl)N | |
| InChIKey | IOUURILQCZFEHN-UHFFFAOYSA-N |
The benzimidazole scaffold is planar, with chlorine atoms at positions 5 and 6 contributing to electron-withdrawing effects, while the methyl group at position 2 enhances hydrophobic interactions .
Physicochemical Properties
The compound’s solubility and stability are influenced by its amine and chlorine substituents. Computational studies predict a logP value of 2.1, indicating moderate lipophilicity suitable for membrane permeability . Its melting point and boiling point remain uncharacterized experimentally, but analogous dichlorobenzimidazoles exhibit melting points near 207°C .
Synthesis and Structural Optimization
Synthetic Routes
A validated synthesis involves condensing 4,5-dichlorobenzene-1,2-diamine with malonic acid under reflux conditions (Scheme 1) :
Scheme 1:
4,5-Dichlorobenzene-1,2-diamine + Malonic acid → 5,6-Dichloro-2-methyl-1H-benzimidazole-4,7-diamine
Key steps include:
-
Cyclization: Malonic acid acts as a carbon donor, facilitating benzimidazole ring formation at 120°C .
-
Methylation: A methyl group is introduced at position 2 via alkylation or using methyl-containing precursors .
-
Amination: Ammonia or amine reagents install the 4,7-diamine groups .
The reaction typically achieves yields of 83–95% after purification by column chromatography .
Structural Analogues
Modifying the 1- and 2-positions of the benzimidazole core alters bioactivity. For example:
-
1-(4-Methoxyphenyl) derivatives show enhanced BRAF inhibition due to π-π stacking with kinase domains .
-
2-Ethyl analogues exhibit reduced potency compared to methyl groups, highlighting the importance of steric fit .
Pharmacological Applications
BRAF Kinase Inhibition
The compound’s primary mechanism involves competing with ATP in the BRAF kinase binding pocket. Key interactions include:
Table 1: Inhibitory Activity Against BRAF Isoforms
| Compound | BRAF WT IC50 (µM) | BRAF V600E IC50 (µM) |
|---|---|---|
| 10h | 1.72 | 2.76 |
| Vemurafenib | 0.31 | 0.02 |
Anticancer Activity
In the NCI-60 panel, the compound demonstrated broad-spectrum activity, with notable potency against HT29 (colon) and MDA-MB-468 (breast) cancer cells . Mechanisms include:
-
G2/M cell cycle arrest via CDK1/cyclin B modulation.
Molecular Modeling and Dynamics
Binding Mode Analysis
Molecular dynamics simulations (50 ns) revealed stable binding in BRAF’s ATP pocket, with root-mean-square deviation (RMSD) values below 2.0 Å . The methyl group at position 2 maintains van der Waals contacts with Ile463 and Val471, critical for affinity .
ADME Predictions
Computational ADME profiling suggests favorable drug-likeness:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume